REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[C:16]([Si:20]([CH3:23])([CH3:22])Cl)([CH3:19])([CH3:18])[CH3:17].[C:24]([O:27][CH2:28][CH3:29])(=[O:26])[CH3:25]>C1COCC1>[C:16]([Si:20]([O:26][C:24]([O:27][CH2:28][CH3:29])=[CH2:25])([CH3:23])[CH3:22])([CH3:19])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
17.34 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
34.05 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
63.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
57.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
285.9 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 10 min at −78° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at r.t. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation under vacuum at 42-50° C.
|
Type
|
CUSTOM
|
Details
|
gave an orange oil (g, 2.0%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC(=C)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |